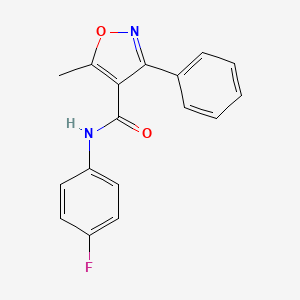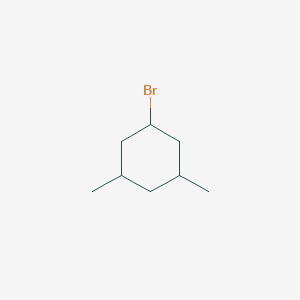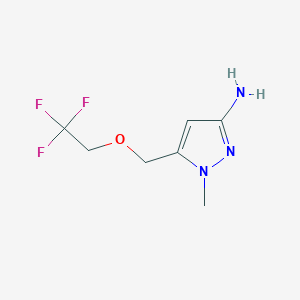
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline is a complex organic compound characterized by its unique structure, which includes bromine, sulfur, nitro, and dichloro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline typically involves multiple steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-bromothiophenol with a suitable nitrobenzaldehyde derivative under basic conditions to form the sulfanyl intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3,5-dichloroaniline in the presence of a catalyst such as acetic acid or a Lewis acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline depends on its specific application:
Biological Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, leading to desired therapeutic effects or material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4-((4-Chlorophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline
- N-((4-((4-Methylphenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline
Uniqueness
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline is unique due to the presence of the bromine atom, which can impart distinct electronic and steric properties compared to its analogs
Propriétés
IUPAC Name |
1-[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]-N-(3,5-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrCl2N2O2S/c20-13-2-4-17(5-3-13)27-19-6-1-12(7-18(19)24(25)26)11-23-16-9-14(21)8-15(22)10-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGYJTBEWMVJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)

![ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2731704.png)




![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2731713.png)




![tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2731722.png)
